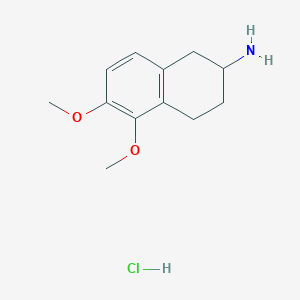
1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-2-aminotetraline hydrochloride typically involves the reaction of 5,6-dimethoxy-1-tetralone with ammonia or an amine under reducing conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for 5,6-dimethoxy-2-aminotetraline hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-dimethoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce tetrahydro derivatives .
Scientific Research Applications
5,6-dimethoxy-2-aminotetraline hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter release and accumulation, particularly in the central nervous system . It may act on dopamine receptors and other neurotransmitter systems, influencing their activity and function .
Comparison with Similar Compounds
- 6-methoxy-2-aminotetraline hydrochloride
- 7-methoxy-2-aminotetraline hydrochloride
- 8-methoxy-2-aminotetraline hydrochloride
Comparison: 5,6-dimethoxy-2-aminotetraline hydrochloride is unique due to its specific substitution pattern on the tetraline ring, which can influence its pharmacological properties and reactivity . Compared to other similar compounds, it may exhibit different effects on neurotransmitter systems and have distinct applications in research and industry .
Properties
CAS No. |
21489-75-8 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2;/h3,6,9H,4-5,7,13H2,1-2H3;1H |
InChI Key |
MDKVBKWGRHXAME-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Canonical SMILES |
COC1=C(C2=C(CC(CC2)N)C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


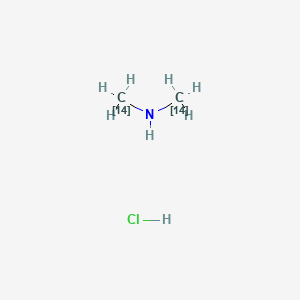
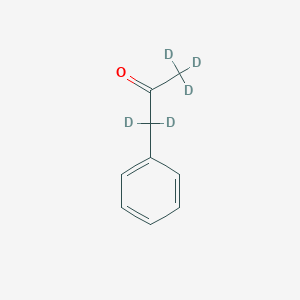
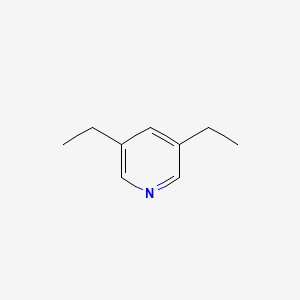
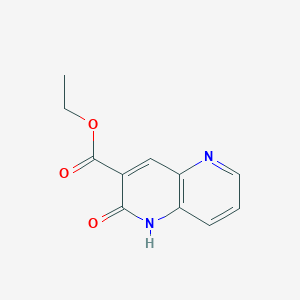
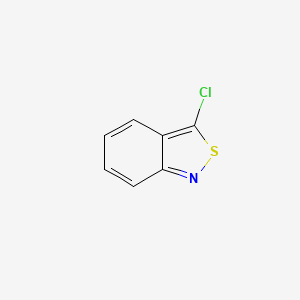
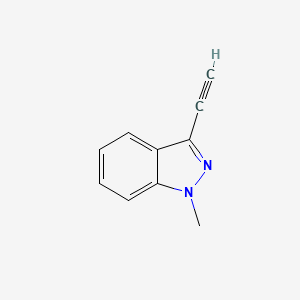
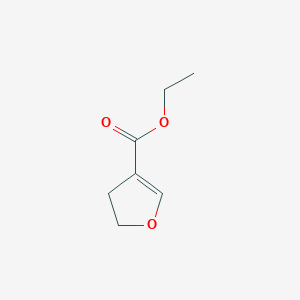
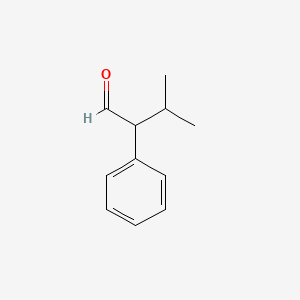
![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)
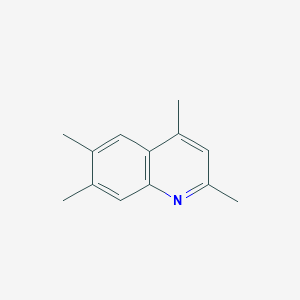
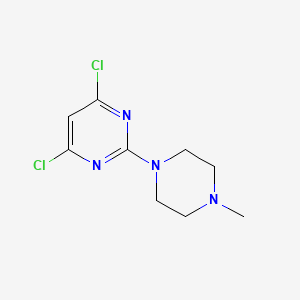
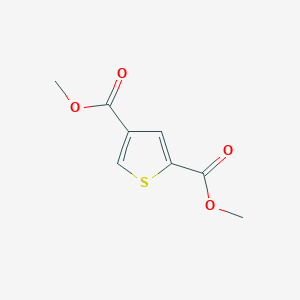
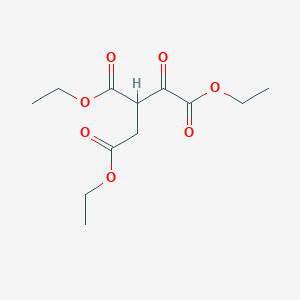
![Cyclopenta[B]pyrrole-2-carboxylic acid, octahydro-, (2S)-](/img/structure/B1625706.png)
